
(2,3-dimethoxybenzyl)(2-methyl-4-nitrophenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-dimethoxybenzyl)(2-methyl-4-nitrophenyl)amine is a chemical compound that has been studied for its potential applications in scientific research. This molecule is also known as DMAN or 2C-E-NBOMe and belongs to the family of phenethylamines. DMAN is a derivative of the psychedelic drug 2C-E, which is known for its hallucinogenic effects. However, DMAN has not been extensively studied for its psychoactive properties. Instead, it has been investigated for its potential use as a research tool in various scientific fields.
作用機序
DMAN acts as a partial agonist of the 5-HT2A receptor, meaning that it binds to the receptor and activates it to a lesser extent than a full agonist. However, DMAN has a higher affinity for the receptor than many other partial agonists, making it a useful research tool. The activation of the 5-HT2A receptor by DMAN leads to the activation of downstream signaling pathways, including the phospholipase C pathway and the mitogen-activated protein kinase pathway.
Biochemical and Physiological Effects:
DMAN has been shown to have a number of biochemical and physiological effects, including the activation of the 5-HT2A receptor and the modulation of neuronal signaling pathways. Additionally, DMAN has been shown to have some anti-inflammatory and antioxidant properties, although these effects have not been extensively studied. DMAN has not been shown to have significant psychoactive effects in humans, although it has been reported to cause mild visual distortions and changes in perception in some individuals.
実験室実験の利点と制限
The main advantage of DMAN as a research tool is its high affinity for the 5-HT2A receptor, which makes it useful for studying the receptor's binding properties and downstream signaling pathways. Additionally, DMAN is relatively easy to synthesize and has been used in a number of research studies. However, one limitation of DMAN is that it has not been extensively studied for its potential psychoactive effects, and its safety profile in humans is not well understood. Additionally, DMAN is a controlled substance in many countries and may be difficult to obtain for research purposes.
将来の方向性
There are several potential future directions for research on DMAN. One area of interest is the development of more selective partial agonists of the 5-HT2A receptor, which could be used to study specific downstream signaling pathways or to develop new therapeutic agents. Additionally, further research is needed to understand the safety profile of DMAN in humans, particularly with regard to its potential psychoactive effects. Finally, DMAN could be used in combination with other research tools, such as optogenetics or electrophysiology, to gain a more complete understanding of the mechanisms underlying neuronal signaling pathways.
合成法
The synthesis of DMAN involves the reaction of 2C-E with (2,3-dimethoxybenzyl) bromide and 2-methyl-4-nitrophenylamine in the presence of a base. The resulting product is a yellowish powder that is soluble in organic solvents such as chloroform and methanol. The synthesis of DMAN has been described in several research papers and is considered a relatively straightforward process.
科学的研究の応用
DMAN has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. One of the main uses of DMAN is as a research tool to study the serotonin 2A receptor (5-HT2A), which is a target for many psychoactive substances. DMAN has been shown to have a high affinity for the 5-HT2A receptor and can be used to study its binding properties. Additionally, DMAN has been used to study the effects of 5-HT2A receptor activation on neuronal signaling pathways and gene expression.
特性
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-11-9-13(18(19)20)7-8-14(11)17-10-12-5-4-6-15(21-2)16(12)22-3/h4-9,17H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRWYEJVTXGNEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxybenzyl)-2-methyl-4-nitroaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

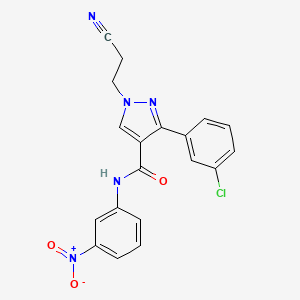
![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216352.png)
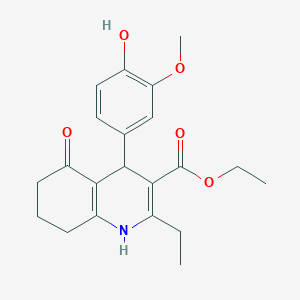
![N'-[2-(4-nitrophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5216363.png)
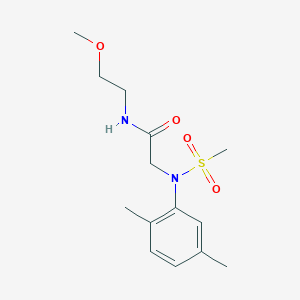
![N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5216384.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5216389.png)
![N-methyl-2-phenyl-N-[(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methyl]ethanamine](/img/structure/B5216393.png)
![N,N-dimethyl-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)aniline](/img/structure/B5216404.png)
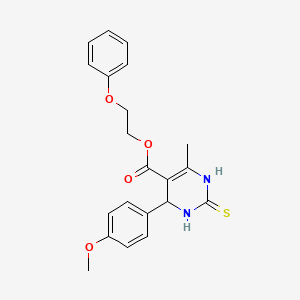
![2-(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetamide](/img/structure/B5216410.png)
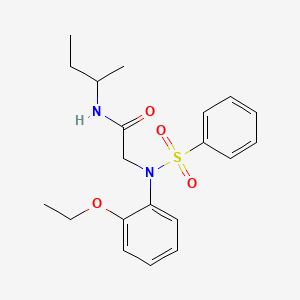
![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5216423.png)
